molecular formula C8H11F3O4 B12277816 1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid

Cat. No.: B12277816
M. Wt: 228.17 g/mol
InChI Key: DARDLEGGQMGUEF-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethoxy group, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

One common method is the trifluoromethoxylation reaction, which has been facilitated by the development of new reagents that make the process more accessible . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. The use of advanced techniques and equipment ensures the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, the trifluoromethoxy group can participate in hydrophobic interactions, and the carboxylic acid group can engage in ionic interactions. These interactions influence the compound’s behavior and effects in different environments.

Comparison with Similar Compounds

1-Hydroxy-4-(trifluoromethoxy)cyclohexanecarboxylic acid can be compared with other similar compounds such as:

The presence of the trifluoromethoxy group in this compound imparts unique properties that make it distinct from these similar compounds.

Properties

Molecular Formula

C8H11F3O4

Molecular Weight

228.17 g/mol

IUPAC Name

1-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O4/c9-8(10,11)15-5-1-3-7(14,4-2-5)6(12)13/h5,14H,1-4H2,(H,12,13)

InChI Key

DARDLEGGQMGUEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OC(F)(F)F)(C(=O)O)O

Origin of Product

United States

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